Thiobis(hexamethyldisilazane) is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound, often associated with silylation reactions, has been explored for its ability to deposit sulfur on gold surfaces and its role in the synthesis of pharmacologically active compounds and selective silylation of organic molecules.
Thiobis(hexamethyldisilazane) has been successfully used as a precursor for sulfur deposition on gold surfaces. This application is significant in the field of material science, where sulfur-modified gold surfaces are of interest for their electrochemical properties. The one-step concerted adsorption process allows for the rapid and efficient modification of gold surfaces, which could be beneficial for the development of sensors, catalysts, and electronic devices1.
Although thiobis(hexamethyldisilazane) itself is not directly implicated in the synthesis of anticancer agents, related thio compounds have been synthesized with structural modifications of hexestrol. These compounds, which include N-substituted thiourea functions and N4-substituted-3-thiosemicarbazide moieties, were evaluated for their potential anticancer properties. However, the synthesized products did not exhibit antileukemic, anticonvulsant, or estrogenic properties in the P-388 lymphocytic leukemia system2.
Hexamethyldisilazane (HMDS), a compound related to thiobis(hexamethyldisilazane), has been used in the presence of anhydrous zinc chloride to efficiently and selectively silylate different types of alcohols and phenols. This reaction is highly chemoselective, discriminating amines and thiols from alcohols, which is valuable in organic synthesis and the pharmaceutical industry for the protection of functional groups during complex synthetic procedures3.
Hexamethyldisilazane has also been employed in the silylation of β-diketones to form their trimethylsilyl enol ethers with high yield. Additionally, an efficient and simple procedure for aminating β-triketones to their enaminodiketones using hexamethyldisilazane has been described. These reactions are important for the modification of organic compounds, potentially leading to new materials or pharmaceuticals4.
Thiobis(hexamethyldisilazane) is an organosilicon compound with the molecular formula . It is also referred to as bis[bis(trimethylsilyl)amino] sulfide. This compound features a unique structure characterized by silicon-nitrogen bonds and a central sulfur atom, which contribute to its distinctive chemical properties and reactivity. Thiobis(hexamethyldisilazane) is primarily utilized in various chemical synthesis processes, making it valuable in both academic research and industrial applications .
The primary method for synthesizing thiobis(hexamethyldisilazane) involves the reaction of hexamethyldisilazane with sulfur dichloride:
This reaction generally requires an inert atmosphere to mitigate the risk of hydrolysis .
In industrial settings, optimized conditions such as continuous flow reactors and advanced purification techniques like distillation under reduced pressure are employed to enhance yield and purity. The reaction conditions are crucial for achieving desired product specifications, including temperature control and reactant concentrations .
The molecular structure of thiobis(hexamethyldisilazane) includes a central sulfur atom bonded to two bis(trimethylsilyl) amino groups. This configuration contributes to its unique reactivity profile, particularly in forming stable complexes with various substrates.
Thiobis(hexamethyldisilazane) participates in several types of chemical reactions, including:
Common reagents involved in these reactions include hydrogen peroxide for oxidation, halides or alkoxides for nucleophilic substitution, and aqueous acidic or basic conditions for hydrolysis. The products of these reactions vary based on the specific conditions applied .
Thiobis(hexamethyldisilazane) acts primarily as a reagent in chemical synthesis. Its mechanism involves forming stable intermediates that facilitate various organic transformations.
Relevant data indicate that thiobis(hexamethyldisilazane) rapidly deposits sulfur on gold surfaces through a concerted adsorption mechanism, forming dense films within minutes .
Thiobis(hexamethyldisilazane) has diverse applications across several fields:
Thiobis(hexamethyldisilazane) represents a structurally distinctive organosilicon compound characterized by its central sulfur atom bridged between two hexamethyldisilazane moieties. This molecule occupies a specialized niche within organosilicon chemistry due to its unique bonding configuration and reactivity, serving as both a synthetic building block and a precursor for advanced materials deposition. Its chemical architecture combines the steric protection and electronic effects of trimethylsilyl groups with the nucleophilic potential of nitrogen-sulfur bonds, enabling distinctive reaction pathways not observed in conventional organosilicon reagents.
Thiobis(hexamethyldisilazane) is systematically identified as a sulfur-bridged diamino compound with the molecular formula C₁₂H₃₆N₂SSi₄ and a precise molecular weight of 352.84 g/mol [1] [3]. The compound is registered under CAS Number 18243-89-5, providing a unique identifier for chemical databases and commercial catalogs. Its structural core features a central sulfur atom bonded to two nitrogen atoms, each further connected to two silicon-centered trimethylsilyl groups (–N[Si(CH₃)₃]₂), creating a sterically encumbered environment around the reactive N–S–N linkage [5].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | N-[[dimethyl-[methyl(trimethylsilyl)amino]silyl]sulfanyl-dimethylsilyl]-N-trimethylsilylmethanamine |
Molecular Formula | C₁₂H₃₆N₂SSi₄ |
Molecular Weight | 352.84 g/mol |
CAS Registry Number | 18243-89-5 |
Common Synonyms | Bis[bis(trimethylsilyl)amino]sulfide; N,N,N',N'-Tetrakis(trimethylsilyl)sulfur diamide; Sulfurbis[bis(trimethylsilyl)amide] [1] [3] |
Key physical properties include:
Spectroscopic characterization reveals distinctive features: Fourier-transform infrared spectroscopy (FT-IR) displays asymmetric Si–N–Si stretching vibrations near 910 cm⁻¹ and Si–C stretches at 840 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy shows characteristic trimethylsilyl proton resonances between 0.1–0.3 ppm in the ¹H spectrum and carbon signals near 3.5 ppm in the ¹³C spectrum [1].
The synthesis of thiobis(hexamethyldisilazane) emerged from foundational advancements in organosilicon chemistry pioneered by Frederic Stanley Kipping in the early 20th century. Kipping's systematic investigations into silicon-nitrogen compounds established critical preparative methodologies, particularly for disilazanes [6]. The development of the Rochow process (direct synthesis of methylchlorosilanes from silicon and methyl chloride in the 1940s) provided industrial-scale access to key precursors like trimethylsilyl chloride, enabling economical production of hexamethyldisilazane [(CH₃)₃Si]₂NH – the essential precursor to thiobis derivatives [2] [6].
Thiobis(hexamethyldisilazane) was first unambiguously characterized during the 1980s through systematic investigations into sulfur-containing silazanes. Early synthetic routes were reported by Soviet researchers:
These methodological advances established thiobis(hexamethyldisilazane) as a isolable compound rather than a transient intermediate, facilitating exploration of its distinctive reactivity.
Table 2: Historical Synthetic Routes and Yields
Year | Researchers | Key Synthetic Approach | Reported Yield |
---|---|---|---|
1985 | Zibarev et al. | Sulfur insertion into Si–N bonds | 57% |
1986 | Mizhiritskii & Reikhsfel'd | Ammonolysis of chlorosilanes with sulfur compounds | 67% |
1991 | Blaschette et al. | Reaction of purified HMDS with elemental sulfur | 75% |
Within organosilicon chemistry, thiobis(hexamethyldisilazane) holds dual significance: as a structural archetype demonstrating unusual bonding configurations and as a versatile precursor for specialized applications requiring controlled sulfur transfer. Its molecular architecture exhibits two notable electronic features:
This compound demonstrates remarkable thermal stability compared to non-silylated sulfur diamides, attributable to the stabilizing effect of the trimethylsilyl groups. This stability enables its application as a molecular precursor in vapor deposition processes. When delivered via chemical vapor deposition (CVD) or plasma-enhanced CVD (PECVD), it decomposes to deposit silicon carbonitride (SiCN) thin films – advanced materials exhibiting exceptional thermal resilience, low dielectric constants, and diffusion barrier properties superior to conventional silicon nitride coatings [5].
Perhaps its most distinctive reactivity was elucidated through surface science studies: thiobis(hexamethyldisilazane) undergoes a concerted adsorption mechanism on gold surfaces, depositing atomic sulfur while liberating the bis(trimethylsilyl)amine groups. Electrochemical and scanning tunneling microscopy (STM) analyses confirm this unique pathway:
Table 3: Key Surface Science Characteristics on Gold
Analytical Technique | Critical Observation | Interpretation |
---|---|---|
Cyclic Voltammetry | Absence of reduction peak at inert electrodes | Non-reductive adsorption mechanism |
XPS | S 2p₃/₂ peak at 161.2 eV; no Si or N signals | Exclusive sulfur deposition; complete ligand ejection |
STM | Rectangular and diamond sulfur superstructures | Formation of well-defined atomic sulfur adlayers |
Theoretical calculations (Gaussian 03 W) support a concerted bimolecular mechanism where simultaneous dissociation of both N–S bonds occurs upon surface interaction. This behavior establishes thiobis(hexamethyldisilazane) as a uniquely efficient sulfurization agent for noble metals – a property leveraged in advanced nanocatalysis and semiconductor metallization processes where precise sulfur monolayer control is paramount [5]. Its role expands the repertoire of sulfur transfer agents beyond traditional compounds like H₂S or thiols, offering superior handling characteristics and substrate selectivity in surface functionalization.
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